2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound appears to contain a benzo[d]thiazole group, which is a type of heterocyclic compound that is often used in the development of various pharmaceuticals . It also contains a tetrahydro-2H-pyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazole group would contribute a bicyclic structure, while the tetrahydro-2H-pyran group would add a six-membered ring to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the other reactants present. For example, the tetrahydro-2H-pyran group could potentially undergo reactions such as oxidation or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a benzo[d]thiazole group often have high thermal stability and good electron transport properties .Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of benzothiazole derivatives is in the development of anticonvulsant drugs. These compounds have been designed and synthesized with the structural requirements of pharmacophores in mind, and they have been evaluated for their anticonvulsant activity and neurotoxicity . The anticonvulsant activity is assessed using tests like the 6 Hz psychomotor seizure test, and computational studies are carried out to calculate pharmacophore patterns and predict pharmacokinetic properties .
Organic Synthesis - Protecting Groups
In organic chemistry, tetrahydropyran derivatives, which are related to the compound , are commonly used as protecting groups for alcohols . The 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols with dihydropyran protect the alcohol functional group during synthesis, allowing for various chemical reactions to occur without affecting the protected group .
Histone Deacetylase (HDAC) Inhibitors
The compound’s derivatives may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which can be useful in cancer treatment as they affect the acetylation state of proteins and can induce cell cycle arrest, differentiation, and death of cancer cells .
Pharmacokinetic Modulation
Benzothiazole derivatives have been studied for their binding properties with various molecular targets related to epilepsy, such as GABA(A) alpha-1, glutamate, GABA(A) delta receptors, and Na/H exchanger . This suggests their potential use in modulating pharmacokinetic properties for better drug delivery and efficacy .
Neurological Disorder Research
Given their potential role in anticonvulsant activity, these compounds are valuable in researching neurological disorders, particularly epilepsy . They can help in understanding the mechanisms of seizures and developing new therapeutic strategies .
Chemical Analysis and Spectroscopy
The molecular structure and properties of benzothiazole derivatives make them suitable for chemical analysis and spectroscopy studies. Their mass spectrum, IR spectrum, and NMR data can provide insights into the structural characteristics and reactivity of these compounds .
Computational Chemistry
The computational study of benzothiazole derivatives, including docking studies and pharmacophore modeling, is crucial for drug design and discovery . These studies help in predicting the interaction of compounds with biological targets and assessing their therapeutic potential .
Synthesis of Aroma Compounds
Benzothiazole derivatives have been used in the synthesis of volatile aroma compounds, which are important in the food and fragrance industries . They contribute to the creation of new flavors and scents by providing unique chemical structures that can mimic natural aromas .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-11-18-14-3-2-12(10-15(14)22-11)16(19)17-6-9-21-13-4-7-20-8-5-13/h2-3,10,13H,4-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJNBADNGCNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCCSC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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